molecular formula C11H16BClN2O3 B14852844 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B14852844
M. Wt: 270.52 g/mol
InChI Key: GMAQBVDHBXAQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. In this reaction, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism allows for the formation of complex organic molecules with high precision and efficiency .

Properties

Molecular Formula

C11H16BClN2O3

Molecular Weight

270.52 g/mol

IUPAC Name

4-chloro-5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C11H16BClN2O3/c1-10(2)11(3,4)18-12(17-10)9-14-6-7(16-5)8(13)15-9/h6H,1-5H3

InChI Key

GMAQBVDHBXAQGO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C(=N2)Cl)OC

Origin of Product

United States

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